2-(1,4-Diazepan-1-YL)-N-hexylacetamide
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Overview
Description
1H-1,4-Diazepine-1-acetamide, N-hexylhexahydro- is a chemical compound with the molecular formula C13H27N3O. It belongs to the class of diazepines, which are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms.
Preparation Methods
The synthesis of 1H-1,4-Diazepine-1-acetamide, N-hexylhexahydro- can be achieved through various synthetic routes. One common method involves the heterocyclization reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of silica sulphuric acid . This method provides good yields and involves relatively mild reaction conditions.
Industrial production methods for this compound may involve the use of organic-inorganic hybrid-immobilized solid support reagents, which have gained interest due to their efficiency and ease of handling .
Chemical Reactions Analysis
1H-1,4-Diazepine-1-acetamide, N-hexylhexahydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-1,4-Diazepine-1-acetamide, N-hexylhexahydro- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine-1-acetamide, N-hexylhexahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
1H-1,4-Diazepine-1-acetamide, N-hexylhexahydro- can be compared with other similar compounds, such as:
Brotizolam: A thienodiazepine with sedative and hypnotic properties.
Etizolam: A thienodiazepine used for its anxiolytic and sedative effects.
Clozapine: An antipsychotic medication with a tricyclic structure containing a diazepine ring.
The uniqueness of 1H-1,4-Diazepine-1-acetamide, N-hexylhexahydro- lies in its specific chemical structure and the diverse range of biological activities it exhibits .
Properties
CAS No. |
87055-45-6 |
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Molecular Formula |
C13H27N3O |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-N-hexylacetamide |
InChI |
InChI=1S/C13H27N3O/c1-2-3-4-5-8-15-13(17)12-16-10-6-7-14-9-11-16/h14H,2-12H2,1H3,(H,15,17) |
InChI Key |
CYNGSEDPYZEYEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CN1CCCNCC1 |
Origin of Product |
United States |
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